molecular formula C12H20N4S B3430886 5-[2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol CAS No. 869709-85-3

5-[2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3430886
CAS No.: 869709-85-3
M. Wt: 252.38 g/mol
InChI Key: PURQARDDFGQWEB-UHFFFAOYSA-N
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Description

5-[2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a piperidine ring, and a thiol group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Piperidine Group: The piperidine group can be introduced through a nucleophilic substitution reaction using piperidine and an appropriate leaving group.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added via an alkylation reaction using an alkyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The piperidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst.

    Substitution: Alkyl halides or other electrophiles.

Major Products

    Oxidation: Disulfides.

    Reduction: Dihydrotriazoles.

    Substitution: Alkylated derivatives.

Scientific Research Applications

5-[2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: It can be used in the development of new materials with specific properties such as conductivity and stability.

    Biological Studies: It is used in research to understand its interactions with biological targets and pathways.

Mechanism of Action

The mechanism of action of 5-[2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The triazole ring can interact with nucleic acids and proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-(piperidin-1-yl)ethyl-1,2,4-triazole-3-thiol: Lacks the prop-2-en-1-yl group.

    5-(piperidin-1-yl)ethyl-1,2,4-triazole-3-thiol: Lacks the prop-2-en-1-yl group.

    5-[2-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol: Lacks the prop-2-en-1-yl group.

Uniqueness

The presence of the prop-2-en-1-yl group in 5-[2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol provides unique chemical properties and potential biological activities that are not observed in similar compounds without this group.

Properties

IUPAC Name

3-(2-piperidin-1-ylethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4S/c1-2-7-16-11(13-14-12(16)17)6-10-15-8-4-3-5-9-15/h2H,1,3-10H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURQARDDFGQWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)CCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601130688
Record name 2,4-Dihydro-5-[2-(1-piperidinyl)ethyl]-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869709-85-3
Record name 2,4-Dihydro-5-[2-(1-piperidinyl)ethyl]-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869709-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-5-[2-(1-piperidinyl)ethyl]-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-[2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-[2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-[2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-[2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
Reactant of Route 6
5-[2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

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